molecular formula C11H9ClN4O3 B14731273 5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione CAS No. 6627-23-2

5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B14731273
CAS No.: 6627-23-2
M. Wt: 280.67 g/mol
InChI Key: OQKPXOAGYJAOSM-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C11H9ClN4O3. It is known for its unique structure, which includes a diazenyl group attached to a chlorophenyl ring and a diazinane-2,4,6-trione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the diazotization of 4-chloroaniline followed by coupling with 1-methyl-1,3-diazinane-2,4,6-trione. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a diazenyl group with a diazinane-2,4,6-trione core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6627-23-2

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H9ClN4O3/c1-16-10(18)8(9(17)13-11(16)19)15-14-7-4-2-6(12)3-5-7/h2-5,8H,1H3,(H,13,17,19)

InChI Key

OQKPXOAGYJAOSM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)NC1=O)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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